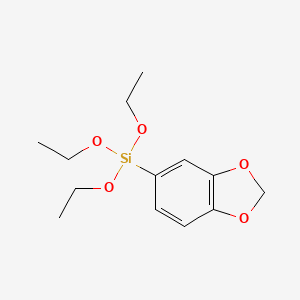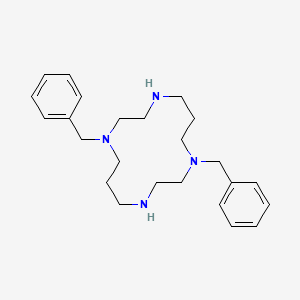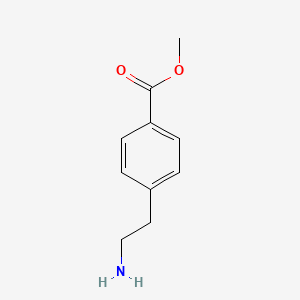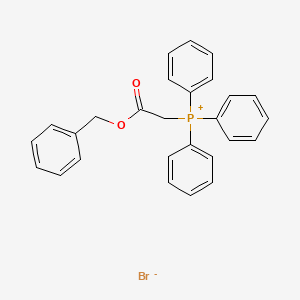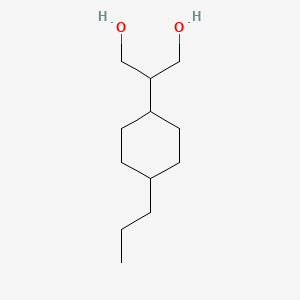
2-ビニロキシテトラヒドロピラン
概要
説明
2-Vinyloxytetrahydropyran is a chemical compound with the molecular formula C7H12O2 and a molecular weight of 128.17 . It is a colorless to almost colorless clear liquid .
Molecular Structure Analysis
The InChI code for 2-Vinyloxytetrahydropyran is 1S/C7H12O2/c1-2-8-7-5-3-4-6-9-7/h2,7H,1,3-6H2 .Physical And Chemical Properties Analysis
2-Vinyloxytetrahydropyran is a liquid at 20°C . It has a specific gravity of 0.97 . The boiling point is 60°C at 21mmHg .科学的研究の応用
化学
“2-ビニロキシテトラヒドロピラン”は、分子式がC7H12O2である化学化合物です . 無色からほとんど無色の透明な液体です . この化合物は、そのユニークな特性により、さまざまな化学反応や合成プロセスで使用されています . しかし、化学分野における具体的な用途は、情報源では明示的に言及されていません。
材料科学
材料科学の分野では、”2-ビニロキシテトラヒドロピラン”は、新しい材料の開発に潜在的に使用できます。 透明な液体状態や比重などのユニークな特性により、材料合成において貴重な成分となる可能性があります . しかし、材料科学における具体的な用途は、入手可能な情報源では詳細に記載されていません。
農業
”2-ビニロキシテトラヒドロピラン”が農業で使用されているという直接的な言及はありませんが、多くの場合、分子レベルで化学化合物を操作するナノテクノロジーが、この分野でますます応用されています . しかし、このような用途における”2-ビニロキシテトラヒドロピラン”の具体的な役割は、入手可能な情報源では明らかではありません。
エネルギー
ナノテクノロジーは、エネルギー貯蔵と変換における潜在的な用途により、エネルギー分野でも注目されています . ”2-ビニロキシテトラヒドロピラン”は、エネルギー用途に関して直接言及されていませんが、ナノ粒子の合成におけるその潜在的な使用は、この分野において関連性を持つ可能性があります .
環境への応用
繰り返しになりますが、”2-ビニロキシテトラヒドロピラン”は環境への応用に関して直接言及されていませんが、ナノテクノロジーという広範な分野は、廃水処理や土壌および水域からの汚染物質の除去などの分野で有望な結果を示しています . このような用途における”2-ビニロキシテトラヒドロピラン”の役割は、入手可能な情報源では明記されていません。
産業
“2-ビニロキシテトラヒドロピラン”は市販されており、さまざまな産業用途で使用されています . しかし、この化合物の具体的な産業用途は、入手可能な情報源では詳細に記載されていません。
Safety and Hazards
生化学分析
Biochemical Properties
2-Vinyloxytetrahydropyran plays a significant role in biochemical reactions, particularly in the formation of tetrahydropyran rings, which are key structural motifs in many biologically active natural products . The compound interacts with enzymes such as thioesterases, which facilitate the formation of 2,6-disubstituted tetrahydropyran rings through oxy-Michael cyclization . These interactions are crucial for the stereodivergent formation of 2,6-cis and 2,6-trans tetrahydropyrans, which are important for the biological activity of various natural products.
Cellular Effects
2-Vinyloxytetrahydropyran influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the regulation of glycolipid metabolism by influencing short-chain fatty acids (SCFAs), which are key to maintaining energy balance and normal physiological functions . By modulating SCFA pathways, 2-Vinyloxytetrahydropyran can impact glucose and lipid metabolism, thereby affecting cellular homeostasis and energy balance.
Molecular Mechanism
At the molecular level, 2-Vinyloxytetrahydropyran exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s interaction with thioesterases leads to the formation of tetrahydropyran rings via oxy-Michael cyclization . This process involves the formation of hydrogen bonds and transition states that are crucial for the stereodivergent formation of 2,6-cis and 2,6-trans tetrahydropyrans. These interactions are under kinetic control and are essential for the compound’s biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Vinyloxytetrahydropyran change over time due to its stability and degradation. The compound is heat-sensitive and should be stored at temperatures between 0-10°C to maintain its stability . Long-term studies have shown that the compound’s effects on cellular function can vary, with potential degradation impacting its efficacy in biochemical reactions.
Dosage Effects in Animal Models
The effects of 2-Vinyloxytetrahydropyran vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, with higher doses potentially leading to toxic or adverse effects . It is important to carefully control the dosage to avoid any negative impact on the health of the animal models.
Metabolic Pathways
2-Vinyloxytetrahydropyran is involved in various metabolic pathways, including those related to glucose and lipid metabolism. The compound interacts with enzymes and cofactors that regulate these pathways, impacting metabolic flux and metabolite levels . By modulating SCFA pathways, 2-Vinyloxytetrahydropyran can influence the overall metabolic balance within cells.
Transport and Distribution
Within cells and tissues, 2-Vinyloxytetrahydropyran is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation can be affected by these interactions, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of 2-Vinyloxytetrahydropyran is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that 2-Vinyloxytetrahydropyran exerts its effects in the appropriate cellular context.
特性
IUPAC Name |
2-ethenoxyoxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-8-7-5-3-4-6-9-7/h2,7H,1,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUNYALHUMSCSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC1CCCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468053 | |
| Record name | 2-Vinyloxytetrahydropyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22408-41-9 | |
| Record name | 2-Vinyloxytetrahydropyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Vinyloxytetrahydropyran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

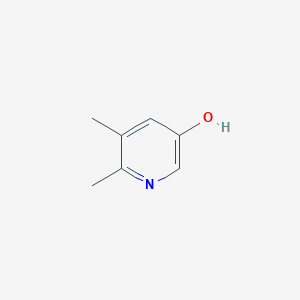
![Allyl [3-(2-Nitrobenzenesulfonamido)propyl]carbamate](/img/structure/B1589492.png)
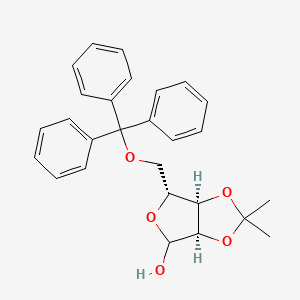
![1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1589495.png)


